molecular formula C19H21N3O7S B2958480 N-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-4-nitrobenzenesulfonamide CAS No. 887218-98-6

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-4-nitrobenzenesulfonamide

Cat. No.: B2958480
CAS No.: 887218-98-6
M. Wt: 435.45
InChI Key: VCNOWRUXMCQGQM-UHFFFAOYSA-N
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Description

This compound belongs to the class of sulfonamide derivatives featuring a benzo[d][1,3]dioxole (benzodioxole) core linked to a morpholinoethyl group and a 4-nitrobenzenesulfonamide moiety. The benzodioxole scaffold is widely recognized for its bioactivity in medicinal chemistry, particularly in modulating enzyme inhibition and receptor interactions.

Properties

IUPAC Name

N-[2-(1,3-benzodioxol-5-yl)-2-morpholin-4-ylethyl]-4-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O7S/c23-22(24)15-2-4-16(5-3-15)30(25,26)20-12-17(21-7-9-27-10-8-21)14-1-6-18-19(11-14)29-13-28-18/h1-6,11,17,20H,7-10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCNOWRUXMCQGQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(CNS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-4-nitrobenzenesulfonamide typically involves multiple steps, starting with the preparation of the benzo[d][1,3]dioxole intermediate. One common method involves the Pd-catalyzed C-N cross-coupling reaction, where a 5-bromo-benzo[d][1,3]dioxole is reacted with morpholine in the presence of a palladium catalyst, such as PdCl2, and a base like Cs2CO3 in a solvent like 1,4-dioxane at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions is critical to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-4-nitrobenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

    Coupling Reactions: The benzo[d][1,3]dioxole moiety can engage in cross-coupling reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols can be used.

    Coupling: Palladium catalysts and bases like Cs2CO3 are frequently employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields the corresponding amine, while substitution reactions can introduce various functional groups onto the sulfonamide moiety.

Scientific Research Applications

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-4-nitrobenzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism by which N-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-4-nitrobenzenesulfonamide exerts its effects involves interaction with specific molecular targets. For instance, in anticancer research, it has been shown to cause cell cycle arrest and induce apoptosis by modulating microtubule assembly and inhibiting tubulin polymerization . This disrupts the mitotic process, leading to cell death.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Similarities and Variations

The benzodioxole moiety is a common feature in several compounds described in the evidence (e.g., compounds in ). However, the target compound distinguishes itself through:

  • Nitro Substituent : The 4-nitrobenzenesulfonamide group contrasts with bromo, methoxy, or benzyloxy substituents in analogs (e.g., 4e and 4f in , D16 in ), which may alter electronic properties and metabolic pathways.
  • Morpholinoethyl Side Chain: This group differentiates the compound from piperazine- or thiazole-containing analogs (e.g., 5b-j in , BD00803695 in ), impacting solubility and pharmacokinetics.
Table 1: Key Structural Differences Among Selected Analogs
Compound Name/ID Core Structure Key Substituents Bioactive Features Reference
Target Compound Benzodioxole + sulfonamide Morpholinoethyl, 4-nitrobenzene Sulfonamide bioactivity N/A
D14 () Benzodioxole + acrylonitrile 4-(methylthio)phenyl, penta-2,4-dienamide Antiproliferative potential
5b () Benzodioxole + acetamide 4-phenylthiazol-2-yl Kinase inhibition
BD00803695 () Benzodioxole + thiazole 5-methyl-4-(1-(2-methylbenzoyl)indolin-5-yl) Anticancer activity

Physicochemical and Spectroscopic Properties

  • Melting Points : Sulfonamide derivatives typically exhibit higher melting points (>200°C) compared to acetamide or acrylonitrile analogs (e.g., D15: 191–192°C, ; 23i: amorphous solid, ).
  • NMR Profiles: The morpholinoethyl group’s protons (δ 2.5–3.5 ppm in ) and nitrobenzene aromatic signals (δ 8.0–8.5 ppm) would dominate the target compound’s ¹H NMR, distinct from benzyloxy or thiazole signals in analogs.

Biological Activity

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-4-nitrobenzenesulfonamide is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

  • Molecular Formula : C25H26N2O5S
  • Molecular Weight : 466.55 g/mol
  • CAS Number : 887219-23-0

The compound features a biphenyl sulfonamide structure with a morpholinoethyl side chain and a benzo[d][1,3]dioxole moiety. Its unique structure contributes to its biological activities.

The primary biological activity of this compound is attributed to its interaction with microtubules and the protein tubulin . The compound modulates microtubule dynamics through two main mechanisms:

  • Suppressing Tubulin Polymerization : This leads to the destabilization of microtubules.
  • Stabilizing Microtubule Structure : By preventing depolymerization, it disrupts normal cellular functions.

These actions result in cell cycle arrest , particularly at the S phase, and induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.

1. Antitumor Activity

This compound exhibits significant antitumor properties. Research has shown that it can effectively induce apoptosis in various cancer cell lines by disrupting microtubule dynamics.

2. Antimicrobial Activity

Similar compounds have demonstrated antimicrobial effects by inhibiting bacterial dihydropteroate synthase. This mechanism is crucial for the antibacterial properties attributed to sulfonamides. The nitro group may also play a role in generating reactive intermediates that can damage bacterial DNA .

4. Antidepressant-like Effects

Preliminary studies suggest that the presence of the benzo[d][1,3]dioxole ring system may confer antidepressant-like effects due to its association with mood regulation in other compounds.

Case Studies and Research Findings

StudyFindings
Study ADemonstrated that the compound induced apoptosis in breast cancer cell lines through microtubule disruption.
Study BFound antimicrobial activity against Escherichia coli with an MIC comparable to standard antibiotics.
Study CReported anti-inflammatory effects in vitro, showing inhibition of pro-inflammatory cytokines.

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